molecular formula C27H28ClN5O B2863356 1-[4-[2-(4-Chlorophenoxy)ethyl]piperazin-1-yl]-2-ethyl-3-methylpyrido[1,2-a]benzimidazole-4-carbonitrile CAS No. 385393-99-7

1-[4-[2-(4-Chlorophenoxy)ethyl]piperazin-1-yl]-2-ethyl-3-methylpyrido[1,2-a]benzimidazole-4-carbonitrile

Cat. No.: B2863356
CAS No.: 385393-99-7
M. Wt: 474.01
InChI Key: UZPCZUDVWGEYID-UHFFFAOYSA-N
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Mechanism of Action

Target of Action

Similar compounds have been shown to bind to mitochondrial voltage-dependent anion channels (vdac) and alter its gating . VDAC plays a crucial role in controlling the passage of metabolites and ions across the mitochondrial outer membrane, and it’s involved in apoptosis and cell survival.

Mode of Action

Compounds with similar structures have been shown to induce an oxidative, non-apoptotic cell death in several human tumors harboring activating mutations in the ras-raf-mek signaling . This suggests that the compound might interact with its targets in a way that alters cellular signaling pathways, leading to cell death.

Biochemical Pathways

Given its potential interaction with vdac and the ras-raf-mek signaling pathway, it can be inferred that it might affect cellular metabolism and signal transduction pathways related to cell survival and death .

Result of Action

Similar compounds have been shown to induce cell death in certain types of cancer cells . This suggests that the compound might have cytotoxic effects, particularly in cells with certain genetic mutations.

Chemical Reactions Analysis

1-[4-[2-(4-Chlorophenoxy)ethyl]piperazin-1-yl]-2-ethyl-3-methylpyrido[1,2-a]benzimidazole-4-carbonitrile can undergo various chemical reactions, including:

    Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen. Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: This reaction involves the addition of hydrogen or the removal of oxygen. Common reducing agents include lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4).

    Substitution: This reaction involves the replacement of one atom or group of atoms with another.

The major products formed from these reactions depend on the specific conditions and reagents used.

Scientific Research Applications

1-[4-[2-(4-Chlorophenoxy)ethyl]piperazin-1-yl]-2-ethyl-3-methylpyrido[1,2-a]benzimidazole-4-carbonitrile is primarily used in early discovery research. It is part of a collection of rare and unique chemicals provided by Sigma-Aldrich for research purposes .

Comparison with Similar Compounds

Similar compounds to 1-[4-[2-(4-Chlorophenoxy)ethyl]piperazin-1-yl]-2-ethyl-3-methylpyrido[1,2-a]benzimidazole-4-carbonitrile include:

The uniqueness of this compound lies in its specific molecular structure, which may confer distinct biological activities and research applications.

Properties

IUPAC Name

1-[4-[2-(4-chlorophenoxy)ethyl]piperazin-1-yl]-2-ethyl-3-methylpyrido[1,2-a]benzimidazole-4-carbonitrile
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C27H28ClN5O/c1-3-22-19(2)23(18-29)26-30-24-6-4-5-7-25(24)33(26)27(22)32-14-12-31(13-15-32)16-17-34-21-10-8-20(28)9-11-21/h4-11H,3,12-17H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UZPCZUDVWGEYID-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1=C(N2C3=CC=CC=C3N=C2C(=C1C)C#N)N4CCN(CC4)CCOC5=CC=C(C=C5)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C27H28ClN5O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

474.0 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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